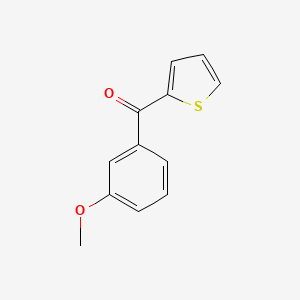
(3-Methoxyphenyl)(thiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methoxyphenyl)(thiophen-2-yl)methanone is an organic compound that features a methoxyphenyl group and a thiophene ring connected via a methanone (carbonyl) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)(thiophen-2-yl)methanone typically involves the reaction of 3-methoxybenzoyl chloride with thiophene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methoxyphenyl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the thiophene ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
(3-Methoxyphenyl)(thiophen-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of (3-Methoxyphenyl)(thiophen-2-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include modulation of signaling pathways or inhibition of specific enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Methoxyphenyl)(thiophen-2-yl)methanone
- (4-Chlorophenyl)(thiophen-2-yl)methanone
- (4-Bromophenyl)(thiophen-2-yl)methanone
Uniqueness
(3-Methoxyphenyl)(thiophen-2-yl)methanone is unique due to the position of the methoxy group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional difference can lead to variations in biological activity and chemical properties compared to its analogs .
Propriétés
Numéro CAS |
39880-81-4 |
|---|---|
Formule moléculaire |
C12H10O2S |
Poids moléculaire |
218.27 g/mol |
Nom IUPAC |
(3-methoxyphenyl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C12H10O2S/c1-14-10-5-2-4-9(8-10)12(13)11-6-3-7-15-11/h2-8H,1H3 |
Clé InChI |
PQZSHFPAVJVGKE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


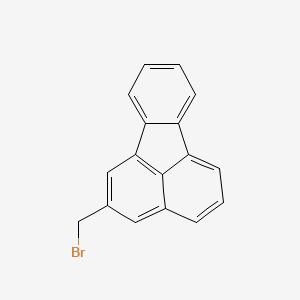
![N-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B14154516.png)


![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide (non-preferred name)](/img/structure/B14154536.png)
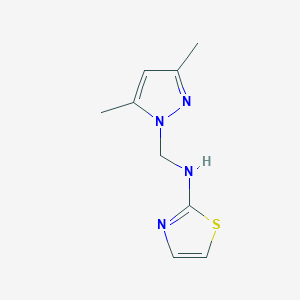


![(5-hydroxy-6-methyl-4-{(E)-[(2-methylphenyl)imino]methyl}pyridin-3-yl)methyl dihydrogen phosphate](/img/structure/B14154552.png)
![3-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B14154559.png)
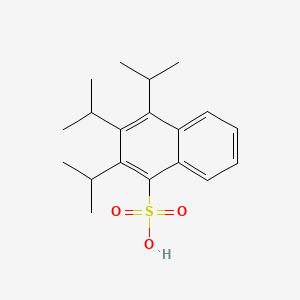

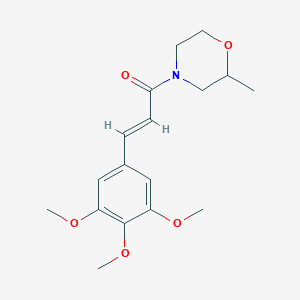
![N-[[5-(3-chloro-4-methyl-phenyl)-2-furyl]methyleneamino]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14154570.png)
